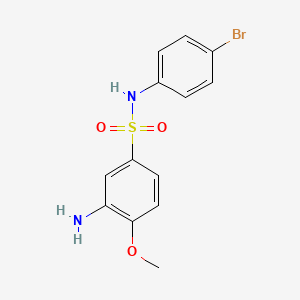

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an amino group, a bromophenyl group, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Scientific Research Applications

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential antiviral and antibacterial properties.

Biological Research: Used as a tool compound to study various biological pathways and mechanisms.

Industrial Applications: Employed in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by targeting viral proteins and disrupting their function. The compound’s sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

- 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

- 3-amino-N-(4-bromophenyl)propanamide

- 3-amino-4-bromophenol

Uniqueness

Compared to similar compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide exhibits unique properties due to the presence of the sulfonamide group, which enhances its binding affinity to biological targets. This makes it a promising candidate for drug development and other applications .

Biological Activity

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential antiviral and antibacterial properties, as well as its role in inhibiting various biological pathways.

- Molecular Formula : C13H13BrN2O3S

- Molecular Weight : 357.22 g/mol

- SMILES Notation : Cc1ccc(cc1N)S(=O)(=O)Nc1ccc(Br)c1

The biological activity of this compound is largely attributed to its sulfonamide group, which enables it to interact with specific molecular targets. The mechanism of action involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis. This is particularly relevant in its antiviral activity against pathogens like Enterovirus 71, where it disrupts viral replication by targeting viral proteins.

- Antibacterial Activity : Similar mechanisms have been observed in its antibacterial applications, where it inhibits bacterial growth by interfering with folic acid synthesis pathways.

Biological Activity Overview

The compound has been studied for several key biological activities:

Antiviral Properties

Research indicates that this compound exhibits significant antiviral effects against various viruses, including:

- Enterovirus 71 : Demonstrated ability to inhibit viral replication effectively.

- Hepatitis B Virus (HBV) : Investigated for potential anti-HBV activity through modulation of intracellular factors like APOBEC3G, which plays a role in inhibiting HBV replication .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- NCI-60 Screening : The compound was evaluated against a panel of 60 cancer cell lines, showing selective cytotoxicity. The growth inhibition percentage varied across different cancer types, indicating its potential for targeted cancer therapy .

- Cell Cycle Arrest : In vitro studies revealed that treatment with this compound could induce cell cycle arrest in cancer cells at the G1/S phase, leading to increased oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, Antibacterial, Anticancer |

| 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide | - | Similar mechanism, but varied potency |

| 3-amino-N-(4-methylphenyl)-4-methoxybenzene-1-sulfonamide | - | Different reactivity profile |

Study 1: Antiviral Efficacy

In a study focusing on Enterovirus 71, the compound demonstrated a significant reduction in viral load in treated cells compared to controls. This was attributed to its ability to inhibit viral protein synthesis effectively.

Study 2: Cancer Cell Line Screening

The NCI's Developmental Therapeutics Program screened the compound against various cancer cell lines. Results indicated that it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) ranging from low micromolar concentrations in sensitive cell lines to higher concentrations in resistant ones .

Study 3: Toxicity Assessment

To evaluate the safety profile, the compound was tested against non-cancerous human embryonic kidney cells (HEK293T). Results showed significantly lower toxicity compared to cancerous cells, suggesting a favorable therapeutic window for potential clinical applications .

Properties

IUPAC Name |

3-amino-N-(4-bromophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAUBAQOBWOYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.